

# Application of 5'-Hydroxyphenyl Carvedilol-d5 in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | 5'-Hydroxyphenyl Carvedilol-d5 |           |
| Cat. No.:            | B13451602                      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1-adrenergic blocking activity, widely used in the management of hypertension and congestive heart failure. The study of its pharmacokinetics in the pediatric population is crucial for establishing safe and effective dosing regimens. Due to significant differences in drug metabolism and disposition between children and adults, direct extrapolation of adult data is not feasible. The use of stable isotope-labeled internal standards, such as **5'-Hydroxyphenyl Carvedilol-d5**, is essential for accurate quantification of carvedilol's metabolites in biological matrices during these studies. This document provides detailed application notes and protocols for the use of **5'-Hydroxyphenyl Carvedilol-d5** in pediatric pharmacokinetic research.

Carvedilol is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, leading to the formation of several metabolites, including 4'- and 5'-hydroxyphenyl carvedilol.[1] These metabolites also possess pharmacological activity. Therefore, their quantification is important for a comprehensive understanding of the drug's overall effect. The use of a deuterated internal standard like **5'-Hydroxyphenyl Carvedilol-d5** in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis provides high accuracy and precision by correcting for matrix effects and variations in sample processing.[2]

# **Application Notes**



The primary application of **5'-Hydroxyphenyl Carvedilol-d5** is as an internal standard (IS) in the bioanalytical method for the quantitative determination of the 5'-hydroxyphenyl carvedilol metabolite in plasma samples from pediatric patients. While the available literature provides detailed methods for 4'-hydroxyphenyl carvedilol-d5, the same principles and a similar methodology are directly applicable to the 5'-hydroxyphenyl analog due to their structural similarity.

Key Considerations for Pediatric Studies:

- Low Sample Volume: Pediatric studies often have limitations on the volume of blood that can be drawn. The analytical method must be sensitive enough to work with small plasma volumes (e.g., 100 μL).
- Age-Dependent Metabolism: The expression and activity of drug-metabolizing enzymes can
  vary significantly with age in the pediatric population. This can lead to different metabolite
  profiles and pharmacokinetic parameters compared to adults.[3]
- Formulation: Age-appropriate formulations, such as oral solutions or suspensions, are often used in pediatric trials, which may influence the absorption kinetics of the drug.[2][4]

### **Quantitative Data Summary**

The following table summarizes key pharmacokinetic parameters of carvedilol in pediatric patients with congestive heart failure, as reported in the literature. It is important to note the high inter- and intra-subject variability.



| Pharmacokinetic<br>Parameter                     | Value (Mean ± SD)         | Age Range        | Reference |
|--------------------------------------------------|---------------------------|------------------|-----------|
| Cmax (normalized)                                | 5.13 ± 2.89 ng/mL         | Not Specified    | [5][6]    |
| Tmax                                             | 0.93 ± 0.39 h             | Not Specified    | [5][6]    |
| AUC (0-∞,<br>normalized)                         | 20.4 ± 12.89<br>(ng/mL)·h | Not Specified    | [5][6]    |
| Half-life (t½)                                   | 3.12 ± 1.37 h             | Not Specified    | [5][6]    |
| Weight-adjusted Clearance (1-year-old)           | 2.7 L/h/kg                | 0.1 - 19.3 years | [3]       |
| Weight-adjusted<br>Clearance (19.3-year-<br>old) | 0.7 L/h/kg                | 0.1 - 19.3 years | [3]       |

# **Experimental Protocols**

## Bioanalytical Method for Quantification of 5'-Hydroxyphenyl Carvedilol using LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol and is applicable for 5'-hydroxyphenyl carvedilol.

- a. Sample Preparation (Solid-Phase Extraction)
- Thaw frozen pediatric plasma samples at room temperature.
- To 100 μL of plasma, add 20 μL of the internal standard working solution (containing 5'-Hydroxyphenyl Carvedilol-d5).
- Add 100 μL of 0.1% (v/v) formic acid in water and vortex for 10 seconds.
- Centrifuge the samples at 13,148 g for 5 minutes at 10°C.
- Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X).



- Wash the cartridge with 1.0 mL of 10% (v/v) methanol followed by 1.0 mL of water.
- Dry the cartridge for 1 minute under nitrogen.
- Elute the analyte and internal standard with 500 μL of acetonitrile.
- Evaporate the eluate to dryness at 50°C and reconstitute in the mobile phase.
- b. LC-MS/MS Conditions
- LC System: Waters Acquity UPLC or equivalent
- Column: UPLC C18 (50 x 2.1 mm, 1.7 μm)
- Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) in a gradient or isocratic elution.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: To be determined by infusing standard solutions of 5'-hydroxyphenyl carvedilol and 5'-Hydroxyphenyl Carvedilol-d5. The transitions for related compounds are:
  - Carvedilol: m/z 407.2 → 100.1
  - 4'-Hydroxyphenyl Carvedilol: m/z 423.2 → 284.1
  - Carvedilol-d5: m/z 412.2 → 100.1
  - 4'-Hydroxyphenyl Carvedilol-d5: m/z 428.2 → 289.1
- Data Analysis: MassLynx software or equivalent.
- c. Method Validation



The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, and stability.

### **Pediatric Pharmacokinetic Study Design**

- Patient Population: Enroll pediatric patients with a confirmed diagnosis requiring carvedilol treatment. Obtain informed consent from parents or legal guardians.
- Dosing: Administer an age- and weight-appropriate dose of carvedilol.[3]
- Blood Sampling: Collect sparse or serial blood samples at predetermined time points postdose into tubes containing an appropriate anticoagulant.
- Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
- Data Analysis: Analyze plasma concentrations of carvedilol and its metabolites using the validated LC-MS/MS method. Calculate pharmacokinetic parameters using noncompartmental or population pharmacokinetic modeling approaches.

#### **Visualizations**





Click to download full resolution via product page

Experimental workflow for a pediatric pharmacokinetic study.





Click to download full resolution via product page

Simplified metabolic pathway of Carvedilol.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. ijpsonline.com [ijpsonline.com]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of 5'-Hydroxyphenyl Carvedilol-d5 in Pediatric Pharmacokinetic Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b13451602#application-of-5-hydroxyphenyl-carvedilol-d5-in-pediatric-pharmacokinetic-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com